methyl 4-(2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate
Description
Methyl 4-(2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a methyl group at position 8, and a 4-oxo moiety. Its molecular formula is C₂₉H₂₆N₄O₄, with a molecular weight of 506.55 g/mol (CAS: 1040679-09-1) . The compound is synthesized via multi-step reactions, including condensation and esterification, as inferred from analogous pyrimidoindole syntheses .
Properties
IUPAC Name |
methyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-18-8-13-23-22(14-18)25-26(27(34)31(17-29-25)15-19-6-4-3-5-7-19)32(23)16-24(33)30-21-11-9-20(10-12-21)28(35)36-2/h3-14,17H,15-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUQWVVGQDOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate is a complex organic compound featuring a pyrimido[5,4-b]indole core structure. This compound is notable for its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 496.6 g/mol. The structure incorporates various functional groups that enhance its solubility and biological activity. The presence of the pyrimido[5,4-b]indole core is particularly significant as it is known to confer a range of pharmacological effects.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study conducted on similar compounds showed that they could induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. This suggests that the compound may effectively inhibit tumor growth and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in immune cells. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are critical in inflammation.
Data Table: Biological Activity Overview
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Modulation of PI3K/Akt/mTOR pathway |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Inhibition of NF-kB signaling |
Case Studies
- Anticancer Study : A recent study on similar pyrimido[5,4-b]indole derivatives revealed that they significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis. The study highlighted the potential for these compounds to serve as lead candidates in cancer therapy.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential utility in treating resistant bacterial infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrimidoindole Derivatives
Methyl 4-[2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)acetamido]benzoate
- Key Difference : Lacks the 8-methyl group on the indole ring.
- Molecular Weight : 492.50 g/mol (vs. 506.55 g/mol for the target compound) .
2-(3-Benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide
- Key Difference : Replaces the benzoate ester with a 4-chloro-2-fluorophenyl acetamide group.
- Impact: The chloro-fluorophenyl moiety increases lipophilicity (ClogP: ~3.5 vs.
- Molecular Weight : 474.92 g/mol .
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide
Heterocyclic Variants with Modified Cores
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Key Difference : Incorporates fluorine atoms at positions 8 and 4-fluorobenzyl, along with a methoxybenzyl group.
- Impact : Fluorine enhances metabolic stability and electron-withdrawing effects, as confirmed by XRD studies showing shortened C-F bond lengths (~1.34 Å) .
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate
Quinoline-Based Analogs
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes: Pyrimidoindoles are typically synthesized via cyclocondensation of aminopyrimidines with indole derivatives, followed by functionalization . Fluorinated analogs require careful handling of fluorinating agents .
- Biological Activity : The 8-methyl group in the target compound may enhance target affinity by reducing conformational flexibility, as seen in kinase inhibitors . Conversely, halogenated acetamides (e.g., 4-Cl-2-F-Ph) show higher cytotoxicity, likely due to reactive metabolite formation .
- Safety Considerations : Pyridoindole derivatives exhibit higher acute toxicity than pyrimidoindoles, emphasizing the importance of core structure in safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
